Pentatriacontadiene
Description
Historical Context of Long-Chain Hydrocarbon Research in Biological Systems
The study of long-chain hydrocarbons has roots in early geochemistry and the analysis of petroleum, which was long debated to have either a biological or abiotic origin. encyclopedie-environnement.orgresearchgate.net The discovery of biomarkers, such as porphyrins and steranes, in crude oil provided strong evidence for its biological origins, linking these complex hydrocarbon molecules to ancient living organisms. encyclopedie-environnement.org It is now generally accepted that the organic material for most hydrocarbons is derived from single-celled planktonic organisms buried in sediment millions of years ago. britannica.com This established a fundamental connection between long-chain hydrocarbons and biological processes.
In parallel, research in biology began to uncover the vital roles of these molecules in extant organisms. A significant area of discovery was the composition of insect cuticles. Initially understood primarily as a protective barrier against desiccation, the lipid layer of the cuticle was found to be a complex mixture of long-chain hydrocarbons. pnas.org These cuticular hydrocarbons (CHCs) were found to be highly variable and were soon recognized for their role in chemical communication, serving as signals for species recognition, colony identification in social insects, and indicators of social or reproductive status. pnas.org This line of research established long-chain hydrocarbons not just as structural or metabolic molecules, but as key players in the intricate chemical language of the biological world.
Current Scientific Significance of Dienes in Chemical Ecology and Natural Product Chemistry
Dienes, hydrocarbons containing two carbon-carbon double bonds, are a crucial class of compounds in modern organic chemistry and chemical ecology. fiveable.meslideshare.net The 1,3-butadiene (B125203) motif is a common structural feature in a wide array of natural products and drug candidates that exhibit significant biological activities. researchgate.netmdpi.com Their unique stereoelectronic properties make them valuable substrates for transition metal-catalyzed reactions, allowing for the efficient synthesis of complex, biologically active molecules. nih.gov The stereochemistry of the double bonds is critical, as it influences not only the outcome of chemical reactions but also the molecule's physical and biological properties. mdpi.comnih.gov
In chemical ecology, dienes are fundamental to communication and interaction between organisms. They are frequently identified as components of pheromones, particularly in insects. For example, dienes are involved in the sex pheromones used by various species for mate attraction and recognition. pensoft.netuni-regensburg.de The specific arrangement and position of the double bonds within the long hydrocarbon chain create a high degree of specificity, allowing for a precise signaling system. nih.gov Beyond pheromones, dienes on the surface of plants (as part of epicuticular waxes) can act as feeding stimulants or deterrents for herbivorous insects, playing a role in host-plant selection. researchgate.netresearchgate.net This dual role in both synthesis and signaling underscores the profound significance of dienes in understanding the chemistry of life.
Overview of Pentatriacontadiene's Emerging Role in Interdisciplinary Academic Research
This compound (C35:2) is emerging as a significant compound in interdisciplinary research, particularly at the intersection of chemistry, biology, and ecology. researchgate.netmdpi.com Research on this specific long-chain diene is often problem-focused, aiming to understand complex biological phenomena like social behavior, disease transmission, and reproductive strategies in insects. mdpi.com The study of this compound exemplifies an interdisciplinary approach, as it requires the integration of knowledge and methods from multiple fields to address a common research question. uhasselt.beecohumanism.co.uk
This compound has been identified as a key cuticular hydrocarbon in a variety of insect species, where it often plays a role in chemical signaling. Its presence and relative abundance can convey critical information.
Social Insects: In the ant Harpegnathos saltator, this compound is found in significantly higher proportions on dispersing queens compared to other colony members, suggesting a link to reproductive status or social role. pnas.org In the ant Lasius neglectus, it was identified as one of the chemical "sickness cues" on pupae infected with a fungal pathogen, alerting worker ants to the presence of disease. nih.gov
Parasitoid Wasps: In the parasitoid wasp Leptopilina heterotoma, 9,19-pentatriacontadiene is a dominant compound in the male-specific antennal pheromone, constituting almost 50% of the total CHCs and likely playing a role in mate recognition. oup.comd-nb.info
Fruit Flies: In the South American fruit fly Anastrepha fraterculus, isomers such as 9,16-pentatriacontadiene and 8,16-pentatriacontadiene are prominent components of their cuticular hydrocarbon profile, which varies with age and sex. iaea.org
Termites: this compound has also been noted as a component of a suspected non-volatile queen pheromone in the termite Cryptotermes secundus. frontiersin.orgfrontiersin.orgresearchgate.net
The study of this compound in these varied contexts requires sophisticated analytical chemistry to identify and quantify the compound, combined with behavioral biology to decipher its function and evolutionary ecology to understand its adaptive significance. This convergence of disciplines highlights the compound's growing importance in unraveling the complex chemical communications that govern the natural world.
Data Tables
Table 1: Identified Isomers and Biological Context of this compound
| Species | Isomer(s) | Biological Context | Research Focus |
| Harpegnathos saltator (Ant) | This compound | Cuticular hydrocarbon; higher abundance in dispersing queens. pnas.org | Fertility signaling, social status. pnas.org |
| Lasius neglectus (Ant) | This compound | Cuticular hydrocarbon; "sickness cue" on infected pupae. nih.gov | Social immunity, disease detection. nih.gov |
| Leptopilina heterotoma (Wasp) | 9,19-Pentatriacontadiene | Male-specific antennal pheromone component. oup.comd-nb.info | Mate recognition, sexual communication. oup.com |
| Anastrepha fraterculus (Fruit Fly) | 9,16-Pentatriacontadiene, 8,16-Pentatriacontadiene | Cuticular hydrocarbon profile component. iaea.org | Sex and age-specific chemical profiles. iaea.org |
| Cryptotermes secundus (Termite) | This compound | Suspected component of queen contact pheromone. frontiersin.orgresearchgate.net | Royal recognition, caste regulation. frontiersin.org |
| Sitophilus granarius (Granary Weevil) | n-Pentatriacontadiene | Cuticular hydrocarbon component. researchgate.net | Chemotaxonomy. researchgate.net |
Properties
CAS No. |
77046-54-9 |
|---|---|
Molecular Formula |
C35H68 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
pentatriaconta-1,3-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
InChI Key |
OOIVGQOUPUNUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Natural Occurrence and Biological Isolation of Pentatriacontadiene
Biogenic Sources and Organismal Contexts
The presence of pentatriacontadiene has been documented across several insect orders, highlighting its widespread importance in insect biology.
Insecta: Cuticular Hydrocarbons in Social Insect Systems
In social insects, CHCs are fundamental for maintaining colony cohesion and social structure. antwiki.org They act as chemical messengers that convey information about an individual's colony membership, task, and fertility. antwiki.orgnih.govfaunajournal.com
Within the family Formicidae, this compound has been identified in the CHC profiles of several species, where it is often associated with reproductive signaling.
Lasius neglectus : This invasive garden ant is known for forming large supercolonies. creaf.catantwiki.org While specific data on this compound in L. neglectus from the provided search results is limited, research on the related species Lasius niger shows that 3-methylhentriacontane (B1196358) is a key fertility signal. illinois.edu The study of CHCs in Lasius species is crucial for understanding their invasive success and social organization. creaf.catresearchgate.net
Harpegnathos saltator : In this ponerine ant, this compound (C35:2) is notably present in dispersing queens, with a median relative abundance of 26.6%. pnas.org This is significantly higher than in callow queens and inside workers, suggesting a strong correlation between the presence of this compound and the reproductive and dispersal status of queens. pnas.org
Odontomachus brunneus : In this species, this compound was found in the CHC profiles of reproductive workers and queens. researchgate.net Its presence is linked to fertility, and experimental application of hydrocarbons from reproductives onto non-reproductive workers induced aggressive responses from nestmates, confirming its role as a fertility signal. researchgate.net
Table 1: Relative Abundance of this compound in Select Ant Species
| Species | Caste/Status | Relative Abundance of this compound (%) | Reference |
|---|---|---|---|
| Harpegnathos saltator | Dispersing Queens | 26.6 (median) | pnas.org |
| Harpegnathos saltator | Callow Queens | 4.5 - 7.4 (range) | pnas.org |
| Harpegnathos saltator | Inside Workers | 0.5 - 9.0 (range) | pnas.org |
| Odontomachus brunneus | Reproductive Workers/Queens | 0.2 (mean) | researchgate.net |
In parasitoid wasps of the genus Leptopilina, which parasitize Drosophila larvae, CHCs, including this compound, are crucial for mate recognition. nih.govfrontiersin.orgfrontiersin.org The composition of these chemical signals can be highly species-specific. frontiersin.org
Leptopilina clavipes : The cuticular hydrocarbon profile of male L. clavipes is dominated by 9,19-pentatriacontadiene, accounting for over 40% of the total CHCs. nih.gov In contrast, females produce only trace amounts of this compound, highlighting a significant sexual dimorphism that is likely central to mate recognition. nih.gov
Leptopilina heterotoma : Males of this species also possess a putative antennal pheromone consisting of 22 cuticular hydrocarbons, with 9,19-pentatriacontadiene being the most dominant compound, making up almost 50% of the blend. oup.comresearchgate.net This compound is found exclusively in males. oup.com
Leptopilina victoriae : Research on the mate recognition pheromones of Leptopilina species revealed the presence of a this compound isomer in L. victoriae females, with a relative abundance of 11.82 ± 6.77%. frontiersin.org
Table 2: Occurrence of this compound Isomers in Leptopilina Wasps
| Species | Sex | Isomer | Relative Abundance (%) | Reference |
|---|---|---|---|---|
| Leptopilina clavipes | Male | 9,19-Pentatriacontadiene | >40 | nih.gov |
| Leptopilina heterotoma | Male | 9,19-Pentatriacontadiene | ~50 | oup.comresearchgate.net |
| Leptopilina victoriae | Female | This compound | 11.82 ± 6.77 | frontiersin.org |
| Leptopilina boulardi | Female | This compound | 42.94 ± 26.80 | frontiersin.orguni-regensburg.de |
In fruit flies, CHCs are involved in sexual selection and can vary based on species, sex, age, and geographic origin. pensoft.netsenasica.gob.mx Several species within the Tephritidae family have been shown to produce this compound isomers.
Anastrepha fraterculus : The cuticular hydrocarbon profile of this South American fruit fly includes several prominent alkadienes, specifically 9,16-pentatriacontadiene and 8,16-pentatriacontadiene. iaea.orgresearchgate.net Another study on the A. fraterculus complex suggested 7,18-pentatriacontadiene as a potential taxonomic marker for differentiating morphotypes. pensoft.net
Ceratitis rosa : In the Natal fruit fly, lowland populations (R1) have higher amounts of this compound on their cuticle compared to highland populations (R2). pensoft.netsenasica.gob.mxresearchgate.net This difference in CHC profiles supports the hypothesis that these populations may represent distinct biological species. pensoft.netsenasica.gob.mx
Ceratitis anonae, C. fasciventris, C. rosa : A study discriminating among these three cryptic pest species identified this compound as one of the many CHCs in their complex profiles. cambridge.org
The family Drosophilidae, which includes the well-known model organism Drosophila melanogaster, exhibits a wide diversity of CHC profiles that are linked to desiccation resistance and chemical communication. elifesciences.orgwikipedia.org
Drosophila recens : This species utilizes (Z,Z)-5,11-Pentatriacontadiene in its chemical communication system. pherobase.com
Drosophila gouveai : Both males and females of this species have (Z,Z)-7,27-pentatriacontadiene or (Z,Z)-7,25-pentatriacontadiene in their CHC profiles. nih.gov
Drosophila seriema : Males of this species produce (Z,Z)-6,28-pentatriacontadiene. nih.gov
Other Documented or Putative Biological Systems
While the primary focus of research on this compound has been within the class Insecta, its presence in other biological systems, such as natural waxes and oils, is also noted, though less detailed in the context of specific isomers and biological functions. lookchem.com The study of biological systems involves understanding complex interactions at multiple scales, from molecules to organisms. nih.govinstitut-curie.orgmdpi.com
Advanced Methodologies for Extraction and Isolation from Biological Matrices
The isolation of this compound from biological sources relies on sophisticated extraction and analytical techniques designed to separate these non-polar lipids from complex biological matrices. The choice of method depends on the research objective, whether it is a broad profiling of all cuticular lipids or the targeted analysis of specific volatile compounds.
Solvent extraction is a primary and widely used method for isolating CHCs, including this compound, from insects. kumarmetal.com This technique leverages the high solubility of non-polar hydrocarbons in non-polar organic solvents. vinanhatrang.com Hexane (B92381) is a preferred solvent due to its high efficiency in dissolving oils and lipids, low toxicity, and a low boiling point which facilitates its removal from the extract. vinanhatrang.comecolink.com
The general procedure involves immersing whole insects or specific body parts in hexane for a short period, typically 5 to 10 minutes. oup.comcambridge.org This duration is sufficient to dissolve the lipids from the cuticle without extracting significant amounts of internal lipids. The resulting solution, known as the miscella, contains the dissolved CHCs. This extract is then concentrated, often under a gentle stream of nitrogen, before further analysis. cambridge.orgd-nb.info This method is effective for obtaining a comprehensive profile of the cuticular lipids. kumarmetal.com
Table 1: Overview of Hexane Extraction for Insect Cuticular Hydrocarbons
| Step | Description | Purpose |
| Sample Preparation | Whole insects or specific body parts are used. | To target the source of the cuticular hydrocarbons. |
| Extraction | The sample is immersed in n-hexane for a defined period (e.g., 5-10 minutes). oup.comcambridge.org | To dissolve the non-polar CHCs from the insect's cuticle into the solvent. ecolink.com |
| Filtration | The solid insect material is removed from the solvent. | To separate the hydrocarbon-rich solvent (miscella) from the biological matrix. |
| Concentration | The solvent is evaporated from the miscella, often using a gentle stream of nitrogen. cambridge.orgd-nb.info | To increase the concentration of the CHCs for subsequent analysis. |
| Reconstitution | The dried extract is redissolved in a precise volume of fresh solvent. d-nb.info | To prepare the sample for injection into an analytical instrument like a gas chromatograph. |
Solid-Phase Microextraction (SPME) is a solvent-free, non-lethal sampling technique that is particularly useful for analyzing volatile or semi-volatile compounds from living organisms. mdpi.commdpi.com It integrates sampling, extraction, and concentration into a single step. mdpi.com The technique uses a fused silica (B1680970) fiber coated with a sorbent material. This fiber is exposed to the headspace above the sample or directly to the sample surface, where it adsorbs the analytes. chromatographyonline.com
In the context of this compound analysis, SPME has been employed to sample CHCs from live ants. pnas.orgillinois.edu This allows for repeated measurements on the same individual over time, which is ideal for behavioral studies or for tracking changes in the CHC profile during an insect's life. pnas.org After a set extraction time, the fiber is retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. pnas.orgchromatographyonline.com The choice of fiber coating is critical; for CHCs, a non-polar coating like polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating like Divinylbenzene/Carboxen/PDMS is often used. nih.gov
Table 2: Key Features and Advantages of SPME in CHC Analysis
| Feature | Description |
| Solvent-Free | Eliminates the need for large quantities of organic solvents. nih.gov |
| Non-Destructive | Allows for the analysis of living specimens, enabling longitudinal studies. pnas.org |
| High Sensitivity | Concentrates analytes on the fiber, leading to low detection limits. nih.gov |
| Simplicity | Combines extraction, concentration, and sample introduction into one step. mdpi.com |
| Versatility | Different fiber coatings are available to target a wide range of analytes. nih.gov |
Following initial extraction, chromatographic techniques are essential for separating the complex mixture of compounds and isolating this compound.
A common preliminary step is fractionation using column chromatography. Extracts dissolved in a non-polar solvent like hexane are passed through a column packed with a polar stationary phase, such as silica gel. d-nb.info The non-polar compounds, including alkanes and alkenes like this compound, elute first when flushed with a non-polar solvent. More polar compounds are retained on the column and can be eluted later with a more polar solvent like dichloromethane. d-nb.info This step effectively separates the hydrocarbon fraction from more polar lipids or contaminants.
The definitive identification and quantification of this compound are achieved using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govpnas.org The hydrocarbon fraction is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (a non-polar column like a DB-5 is common). oup.comd-nb.info The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. pnas.org The retention time in the GC and the mass spectrum are compared to those of known standards for positive identification.
Table 3: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for CHC Analysis
| Parameter | Typical Setting/Value | Purpose |
| GC Column | Non-polar capillary column (e.g., DB-5, SH Rxi-5 Sil MS). oup.comd-nb.info | Separates individual hydrocarbons based on volatility. |
| Carrier Gas | Helium. oup.comd-nb.info | Transports the sample through the column. |
| Injection Mode | Splitless. pnas.orgd-nb.info | Ensures that the entire sample volume enters the column, maximizing sensitivity. |
| Oven Program | Temperature ramp (e.g., 80°C to 280°C at 5°C/min). oup.comd-nb.info | Controls the elution of compounds by gradually increasing the column temperature. |
| MS Ionization | Electron Impact (EI) at 70 eV. pnas.org | Fragments the analyte molecules to produce a characteristic mass spectrum for identification. |
Biosynthesis and Metabolic Pathways of Pentatriacontadiene
Enzymatic Pathways Involved in Long-Chain Alkene and Alkadiene Formation in Biological Systems
The formation of long-chain alkadienes like pentatriacontadiene is not a singular event but the culmination of a metabolic assembly line that begins with fatty acid synthesis. This process involves the elongation of a standard fatty acid to a very long chain, the introduction of unsaturation (double bonds), and a final decarboxylation or equivalent reaction to produce the hydrocarbon.
The carbon skeleton for long-chain hydrocarbons is derived from fatty acid biosynthesis. In most eukaryotes, the process begins with the de novo synthesis of a C16 saturated fatty acid, palmitic acid, by the multi-enzyme complex Fatty Acid Synthase (FAS). researchgate.net
Fatty Acid Elongation: To achieve the C35 length required for this compound, the initial palmitic acid (C16:0) or stearic acid (C18:0) undergoes multiple cycles of chain elongation. This process is carried out by enzyme systems known as elongases, which are typically located in the endoplasmic reticulum. libretexts.orgwikipedia.org Each elongation cycle adds a two-carbon unit, derived from malonyl-CoA, to the growing fatty acyl chain. The cycle consists of four core reactions:
Condensation: A ketoacyl-CoA synthase adds a two-carbon unit from malonyl-CoA.
Reduction: A ketoacyl-CoA reductase reduces the resulting keto group.
Dehydration: A hydroxyacyl-CoA dehydratase removes a molecule of water.
Reduction: An enoyl-CoA reductase reduces the double bond, resulting in a saturated acyl-CoA that is two carbons longer. imrpress.com
This cycle is repeated until the desired chain length is reached. The expression of specific elongase-encoding genes is directly correlated with the abundance of compounds with specific chain lengths in an organism's hydrocarbon profile. nih.govitg.be
Fatty Acid Desaturation: The introduction of double bonds into the saturated fatty acid chain is catalyzed by enzymes called fatty acid desaturases. researchgate.netlibretexts.org These enzymes are highly specific, introducing double bonds at precise locations (regioselectivity) and with a specific stereochemistry (typically cis). researchgate.netwikipedia.org For an alkadiene like this compound, this process would require at least two desaturation steps on the C35 fatty acyl precursor. The activity of desaturases is a critical factor determining the ratio of saturated to unsaturated hydrocarbons. nih.govresearchgate.net The expression levels of different desaturase genes influence the diversity and amount of alkenes and alkadienes produced. nih.govresearchgate.net
Once the very-long-chain fatty acyl precursor is synthesized, a final enzymatic step is required to convert it into a hydrocarbon. Several enzyme families are known to catalyze the formation of alkenes and alkadienes from fatty acid-derived precursors.
Polyketide Synthases (PKSs): PKSs are large, modular enzymes that bear a strong resemblance to fatty acid synthases. mdpi.com While canonical PKSs produce polyketides, some systems are capable of generating alkenes and polyenes. mdpi.comcore.ac.uk Type I PKSs, in particular, can employ a thioesterase (TE) domain to off-load the final product. In a departure from typical hydrolysis, some TEs can facilitate decarboxylation and elimination reactions to form a terminal alkene. nih.govnih.gov For example, the biosynthesis of curacin A involves a PKS that uses tandem sulfotransferase and thioesterase domains to generate a terminal alkene moiety. nih.govnih.gov It is plausible that a similar PKS-based mechanism could be involved in producing long-chain alkadienes.
Cytochrome P450 Enzymes: A notable pathway for alkene biosynthesis involves cytochrome P450 enzymes. The enzyme OleTJE, a P450 from the CYP152 family found in Jeotgalicoccus species, catalyzes the oxidative decarboxylation of fatty acids to produce terminal alkenes (1-alkenes). asm.orggsartor.org This discovery identified a distinct biosynthetic route to hydrocarbons. asm.orggsartor.org While OleTJE primarily acts on medium- to long-chain fatty acids (C14-C20), the existence of this pathway demonstrates a mechanism for direct conversion of fatty acids to alkenes. pnas.org Different P450s are also implicated in the final step of insect hydrocarbon biosynthesis, where they are thought to decarbonylate fatty aldehydes to form alkanes and alkenes. itg.benih.gov
Other Alkene-Forming Pathways: In some bacteria, long-chain alkenes with internal double bonds are formed via a head-to-head condensation of two fatty acid molecules, a pathway involving the OleA, B, C, and D proteins. gsartor.orgoup.com Another pathway involves an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) to produce alkanes from fatty acyl-ACPs. sdu.edu.cnresearchgate.net While this pathway primarily yields alkanes, modifications or alternative enzymes could potentially lead to alkene formation.
The following table summarizes the key enzyme families involved in the biosynthesis of long-chain alkenes and alkadienes.
Table 1: Key Enzyme Families in Long-Chain Alkadiene Biosynthesis| Enzyme Family | Function | Precursor | Product |
|---|---|---|---|
| Fatty Acid Synthases (FAS) | De novo synthesis of fatty acid chains | Acetyl-CoA, Malonyl-CoA | Palmitic acid (C16:0) |
| Fatty Acid Elongases | Iterative extension of fatty acid chains | Long-chain acyl-CoA, Malonyl-CoA | Very-long-chain acyl-CoA |
| Fatty Acid Desaturases | Introduction of double bonds into acyl chains | Saturated acyl-CoA | Unsaturated acyl-CoA |
| Polyketide Synthases (PKSs) | Chain assembly and modification | Malonyl-CoA and other extender units | Polyketides, Alkenes |
| Cytochrome P450s (e.g., OleT) | Oxidative decarboxylation | Fatty Acid | Terminal Alkene |
| Acyl-CoA Reductases | Reduction of fatty acyl-CoA to fatty aldehyde | Fatty acyl-CoA | Fatty aldehyde |
Pathway Engineering Approaches for Hydrocarbon Production in Heterologous Hosts
The enzymatic pathways for hydrocarbon biosynthesis hold significant promise for the sustainable production of biofuels and specialty chemicals. researchgate.net Metabolic engineering is the practice of optimizing genetic and regulatory processes within microbial cells, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to produce valuable compounds. wikipedia.orgmdpi.com
The strategy for producing a long-chain alkadiene like this compound in a heterologous host involves several key steps:
Introducing the Core Biosynthetic Pathway: The genes encoding the necessary enzymes (e.g., a specific PKS or a P450 like OleT, along with required elongases and desaturases) are introduced into the host organism. nih.govnih.gov This often involves assembling genes from different organisms to create a novel, functional pathway. biorxiv.org
Enhancing Precursor Supply: The production of very-long-chain hydrocarbons is often limited by the availability of their fatty acid precursors. Engineering efforts focus on boosting the flux through the fatty acid synthesis pathway by overexpressing key enzymes like acetyl-CoA carboxylase (ACCase) or by blocking competing pathways that drain the precursors. researchgate.netnih.gov
Blocking Competing Pathways: Native enzymes in the host organism may divert intermediates away from the desired product or degrade the product itself. Deleting the genes for these competing enzymes, such as fatty aldehyde dehydrogenases that convert fatty aldehydes back to fatty acids, can significantly increase hydrocarbon yield. nih.govresearchgate.net
Optimization and Balancing: The expression levels of the introduced genes must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the efficiency of the pathway. nih.gov
Through these approaches, scientists have successfully engineered microbes to produce various alkanes and alkenes. researchgate.netnih.govresearchgate.net While the production of this compound has not been a primary target, the established principles of metabolic engineering provide a clear roadmap for achieving its synthesis in a microbial host. wikipedia.orgbeilstein-journals.org
Reconstruction of Natural Biosynthetic Pathways for Targeted Compounds
While the complete biosynthetic pathway for this compound has not been elucidated in a single comprehensive study, its formation can be reconstructed based on the well-established general pathway for insect cuticular hydrocarbon biosynthesis. This process is a multi-step pathway involving fatty acid synthesis followed by modification through elongation, desaturation, and reductive decarbonylation.
The reconstruction of this natural pathway involves identifying and characterizing the specific enzymes responsible for each conversion step. The proposed pathway begins with common fatty acid precursors, which undergo sequential modifications to produce the final 35-carbon diene.
Key Enzymatic Steps in the Proposed Natural Biosynthesis of this compound:
Fatty Acid Synthesis: The pathway initiates with the synthesis of a common saturated fatty acid, typically palmitic acid (C16:0), by the fatty acid synthase (FAS) complex.
Elongation: The C16 fatty acid is then extended by a series of fatty acid elongase enzymes. These enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain until it reaches the required length of 35 carbons, forming a very-long-chain fatty acid (VLCFA).
Oxidative Decarbonylation: The C35 very-long-chain acyl-CoA is converted to the corresponding n-alkane, pentatriacontane (B1662014) (C35H72). This critical step is catalyzed by an insect-specific cytochrome P450 enzyme from the CYP4G family, which performs an oxidative decarbonylation reaction. vitas.noschweizerbart.de
Desaturation: To form this compound, two double bonds are introduced into the pentatriacontane backbone. This is accomplished by fatty acid desaturase enzymes. elifesciences.org These enzymes exhibit high specificity regarding the position and stereochemistry of the double bonds they create. harvard.educore.ac.uknih.gov The production of a diene may involve one or more desaturases acting sequentially.
The process of formally reconstructing this pathway relies on a combination of genomic, transcriptomic, and functional analyses:
Gene Identification: Researchers mine the genomes and transcriptomes of insects known to produce this compound, such as certain ant and termite species, to find candidate genes encoding elongases, CYP4G decarbonylases, and desaturases. nih.govbiorxiv.org
Functional Verification: The function of these candidate genes is then confirmed. A common method is heterologous expression, where the gene is transferred into a host system like yeast (Saccharomyces cerevisiae) or certain plants (Nicotiana benthamiana) to see if it produces the expected intermediate or product. researchgate.netchalmers.se Alternatively, gene silencing techniques (e.g., RNA interference) can be used in the native insect to observe how the disruption of a specific gene affects the cuticular hydrocarbon profile. schweizerbart.de
Table 1: Key Enzyme Families in the Natural Biosynthesis of this compound
Design and Implementation of Synthetic (Artificial) Biosynthetic Pathways
Synthetic biology offers the potential to produce valuable natural compounds like this compound in engineered microbial hosts, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.govkeaipublishing.com The design and implementation of an artificial biosynthetic pathway for this compound in a host like Escherichia coli or Saccharomyces cerevisiae would involve a systematic metabolic engineering strategy. cas.cnnih.govresearchgate.net
Core Design Principles for a Synthetic Pathway:
Host Selection and Engineering: An industrial workhorse microorganism such as E. coli is chosen. Its native metabolism is then engineered to enhance the precursor supply. This typically involves upregulating the fatty acid biosynthesis pathway and knocking out competing pathways (like β-oxidation, which degrades fatty acids) to create a high intracellular concentration of very-long-chain fatty acids. nih.govoup.com
Pathway Construction: The key biosynthetic genes, identified from the reconstruction of the natural pathway, are introduced into the engineered host. This involves assembling a multi-gene construct, often on a plasmid, containing:
A set of insect fatty acid elongases to produce the C35 precursor.
The insect CYP4G decarbonylase to convert the C35 fatty acid to pentatriacontane. This often requires co-expressing a partner reductase enzyme (a P450 reductase) to supply the necessary electrons.
One or more specific insect desaturases to introduce the two double bonds.
Optimization and Tuning: The expression levels of the introduced genes must be carefully balanced to maximize product yield and avoid the accumulation of toxic intermediates. This can be achieved by using promoters of varying strengths, optimizing codon usage for the host organism, and employing protein engineering to improve enzyme efficiency or stability. researchgate.netbiofueljournal.com
The ultimate goal is to create a microbial cell factory that efficiently converts a simple carbon source, like glucose, into the final this compound product. cas.cnbiofueljournal.com While a dedicated cell factory for this compound has not been reported, successful engineering of microbes for the production of other long-chain alkanes and alkenes demonstrates the feasibility of this approach. nih.govresearchgate.net
**Table 2: Hypothetical Components for a Synthetic this compound Pathway in *E. coli***
Advanced Spectroscopic Characterization of Pentatriacontadiene and Its Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules, including long-chain dienes like pentatriacontadiene. It provides detailed information about the carbon skeleton, the chemical environment of protons and carbons, their connectivity, and spatial relationships, which are essential for unambiguously identifying isomers.
One-Dimensional (¹H, ¹³C NMR) Techniques
One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural analysis.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons in a molecule based on their chemical environment. For a typical this compound isomer, the spectrum can be divided into distinct regions:
Olefinic Region (~5.3-5.5 ppm): Protons directly attached to the double-bonded carbons (-CH=CH-) appear in this region. The multiplicity and coupling constants of these signals can provide initial clues about the stereochemistry (cis/trans) of the double bonds. nih.gov
Allylic Region (~2.0 ppm): Protons on the carbons adjacent to the double bonds (-CH₂-CH=) are deshielded compared to other methylene (B1212753) protons and resonate here. nih.gov
Aliphatic Region (~1.2-1.4 ppm): The vast majority of methylene protons (-CH₂-) in the long hydrocarbon chain overlap to form a large, complex signal in this region. nih.gov
Terminal Methyl Region (~0.8-0.9 ppm): The protons of the terminal methyl groups (-CH₃) appear as a characteristic triplet in the most upfield region of the spectrum. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. savemyexams.com For this compound, key signals include:
Olefinic Carbons (~128-132 ppm): The sp²-hybridized carbons of the double bonds are found in this downfield region. magritek.com
Allylic Carbons (~27-33 ppm): Carbons adjacent to the double bonds appear here.
Aliphatic Carbons (~22-32 ppm): The sp³-hybridized carbons of the long methylene chain produce a series of closely spaced signals. High-resolution instruments may resolve individual carbons near the ends of the chain or near the double bonds. researchgate.net
Terminal Methyl Carbon (~14 ppm): The carbon of the terminal methyl group is typically the most shielded. magritek.com
The following table provides illustrative ¹H and ¹³C NMR chemical shift data for a hypothetical isomer, (6Z,9Z)-pentatriacontadiene, based on known values for similar long-chain unsaturated compounds.
| Position | Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1, 35 | -CH₃ | ~0.88 (t) | ~14.1 |
| 2, 34 | -CH₂- | ~1.26 (m) | ~22.7 |
| 3, 4, 11-33 | -(CH₂)n- | ~1.29 (br s) | ~29.0-29.7 |
| 5, 10 | Allylic (-CH₂-CH=) | ~2.05 (m) | ~27.2 |
| 8 | Bis-allylic (=CH-CH₂-CH=) | ~2.77 (t) | ~25.6 |
| 6, 7, 9 | Olefinic (-CH=CH-) | ~5.35 (m) | ~128-131 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Positional and Stereoisomerism
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and differentiating isomers. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. wikipedia.orgrutgers.edu For this compound, COSY spectra are crucial for tracing the proton connectivity pathways. For instance, it would show a cross-peak between the olefinic protons (~5.35 ppm) and the adjacent allylic protons (~2.05 ppm), confirming their proximity in the carbon chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu An HSQC spectrum would show a cross-peak connecting the olefinic proton signal at ~5.35 ppm to the olefinic carbon signal at ~130 ppm, and the allylic proton signal at ~2.05 ppm to the allylic carbon signal at ~27.2 ppm. This technique is invaluable for assigning the specific ¹³C signals to their corresponding protons. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to four bonds. sdsu.eduustc.edu.cn This is arguably the most powerful tool for determining the precise location of the double bonds along the 35-carbon chain. For example, the bis-allylic protons at position 8 (~2.77 ppm) would show correlations to the olefinic carbons at C6, C7, C9, and C10, unambiguously locking down the 1,4-diene substructure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu For this compound, NOESY is used to determine the stereochemistry (geometry) of the double bonds. For a Z (cis) isomer, a strong NOE correlation is observed between the two protons on the same double bond. For a E (trans) isomer, this correlation is absent or very weak, while correlations to protons on adjacent carbons are more prominent.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is well-suited for the analysis of volatile, nonpolar compounds like this compound. filab.fr In a GC-MS analysis, a mixture is injected into the GC, where different isomers of this compound would separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times. Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum for a long-chain diene often shows a very weak or absent molecular ion peak (M⁺˙) at m/z 490.8 for C₃₅H₆₈ due to extensive fragmentation of the long alkyl chain. creative-proteomics.comuni-saarland.de The fragmentation pattern, however, produces a series of hydrocarbon clusters separated by 14 Da (corresponding to CH₂ groups), which is characteristic of a long-chain hydrocarbon.
Derivatization Strategies for Double Bond Localization (e.g., Dimethyl Disulfide Adducts)
A major challenge in the MS analysis of unsaturated hydrocarbons is determining the location of the double bonds, as standard EI fragmentation does not typically break the chain at these positions. To overcome this, chemical derivatization is employed. research-solution.comthermofisher.com A highly effective strategy for alkenes and dienes is the formation of dimethyl disulfide (DMDS) adducts. researchgate.netsci-hub.se
The sample is reacted with DMDS and a catalytic amount of iodine, causing the DMDS to add across each double bond. nsf.gov For this compound, this results in a diadduct with two -SCH₃ groups attached to each of the original double bond carbons. When this stable derivative is analyzed by GC-MS, it undergoes predictable fragmentation upon electron ionization. researchgate.net The primary cleavage occurs at the C-C bond between the two carbons bearing the methylthio groups. sci-hub.se This results in diagnostic fragment ions that allow for the unambiguous localization of the original double bonds.
For a hypothetical x,y-pentatriacontadiene, the DMDS diadduct would yield key fragment ions that reveal the values of x and y.
| Isomer Example | Derivatization Reaction | Key Diagnostic Fragment Ions (m/z) |
|---|---|---|
| 6,9-Pentatriacontadiene | Addition of two DMDS molecules across the double bonds | Cleavage between C6-C7 and C9-C10 produces characteristic fragments that pinpoint these locations. A prominent ion at m/z 173 [CH₃(CH₂)₄CH(SCH₃)]⁺ is often observed for a Δ6 double bond. Further fragmentation patterns allow for the complete assignment. researchgate.net |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comlabmanager.com This precision allows for the determination of a molecule's elemental formula. While nominal mass spectrometry might identify a molecular ion at m/z 490, it cannot distinguish C₃₅H₆₈ from other potential formulas with the same integer mass (e.g., C₃₄H₆₆O). HRMS resolves this ambiguity. uni-rostock.demdpi.com By measuring the exact mass, which accounts for the mass defect of the constituent atoms, the unique elemental composition can be confirmed with high confidence. bioanalysis-zone.comunivie.ac.at
| Attribute | Value for this compound (C₃₅H₆₈) |
|---|---|
| Nominal Mass | 490 Da |
| Monoisotopic (Exact) Mass | 490.6876 Da |
| Elemental Formula | C₃₅H₆₈ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
For a molecule like this compound, with its long aliphatic backbone and two carbon-carbon double bonds, both IR and Raman spectra would be rich in information. The primary vibrational modes of interest are the C-H and C=C stretching and bending frequencies.
Research Findings: The analysis of this compound isomers would reveal distinct spectral features. The C-H stretching region (approx. 2800-3100 cm⁻¹) is dominated by signals from the numerous methylene (-CH₂) and methyl (-CH₃) groups in the 35-carbon chain. acs.org Specifically, symmetric and asymmetric stretches of these groups appear as strong bands in both IR and Raman spectra. The presence of sp²-hybridized carbons in the double bonds introduces C=C-H stretching vibrations, typically observed just above 3000 cm⁻¹.
The C=C stretching vibration is particularly diagnostic. acs.org
Non-conjugated isomers (where the double bonds are separated by more than one single bond) would show a C=C stretching band around 1640-1680 cm⁻¹. The intensity of this peak is often stronger in the Raman spectrum than in the IR spectrum, especially for symmetrically substituted double bonds.
Conjugated isomers (with alternating double and single bonds) exhibit two C=C stretching bands due to symmetric and antisymmetric stretching modes. The symmetric stretch is found at a higher wavenumber (around 1650 cm⁻¹) while the antisymmetric stretch, often weaker or inactive in Raman, appears at a lower frequency (around 1600 cm⁻¹). acs.org
The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands from C-H bending, C-C stretching, and skeletal vibrations, which are unique to the specific isomeric structure, including the cis/trans configuration of the double bonds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) | Comments |
|---|---|---|---|
| C=C-H Stretch (sp² C-H) | 3000 - 3100 | IR, Raman | Indicates the presence of hydrogens on the double bonds. |
| C-H Asymmetric/Symmetric Stretch (sp³ C-H) | 2850 - 2960 | IR, Raman | Strong bands due to the long aliphatic chain. |
| C=C Stretch (Conjugated) | ~1650 (symmetric) & ~1600 (antisymmetric) | Raman, IR | The presence of two bands is characteristic of conjugated dienes. acs.org |
| C=C Stretch (Non-conjugated) | 1640 - 1680 | Raman, IR | Typically a single, weaker band compared to conjugated systems. |
| -CH₂- Scissoring | ~1465 | IR, Raman | Characteristic of the long methylene chain. |
| =C-H Bend (Out-of-plane) | 675 - 1000 | IR | Position is indicative of the substitution pattern and cis/trans geometry of the double bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* transitions). msu.edulibretexts.org For dienes, this technique is exceptionally sensitive to the presence and extent of conjugation. rutgers.edu
Research Findings: The UV-Vis spectrum of a this compound isomer is highly dependent on the relative positions of its two double bonds.
Non-conjugated isomers behave like simple alkenes. The π → π* transition requires high energy, resulting in a maximum absorbance (λmax) at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org
Conjugated isomers have a system of overlapping p-orbitals, which delocalizes the π electrons. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu Consequently, less energy is required for the π → π* transition, causing a significant shift of the λmax to longer wavelengths (a bathochromic shift), typically into the 215-250 nm range. libretexts.orgrutgers.edu
The Woodward-Fieser rules can be used to predict the λmax for conjugated systems based on the substitution pattern. Each additional conjugated double bond extends the system, further lowering the HOMO-LUMO gap and shifting the λmax by approximately 30 nm to a longer wavelength. msu.edu Therefore, UV-Vis spectroscopy is a powerful and straightforward method to distinguish between conjugated and non-conjugated isomers of this compound.
| Diene System Type | Typical λmax (nm) | Electronic Transition | Key Characteristic |
|---|---|---|---|
| Non-conjugated Diene (e.g., 1,5-hexadiene) | < 200 | π → π | Absorbs in the far UV, similar to an isolated alkene. libretexts.org |
| Conjugated Diene (e.g., 1,3-butadiene) | ~217 | π → π | Absorption is shifted to a longer wavelength due to electron delocalization. rutgers.edu |
| Substituted Conjugated Diene | 220 - 250+ | π → π* | Alkyl substituents on the diene system cause an additional bathochromic shift. rutgers.edu |
Surface-Sensitive Spectroscopic Techniques
Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique capable of visualizing individual atoms and molecules on conductive surfaces. It is particularly effective for studying the self-assembly of long-chain organic molecules physisorbed on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). mdpi.comresearchgate.net
Research Findings: When a solution of this compound is deposited on an HOPG surface, the molecules are expected to self-assemble into highly ordered, two-dimensional lamellar structures. acs.orgnih.gov The long aliphatic chains lie flat and parallel to the graphite surface to maximize van der Waals interactions. acs.org
Molecular Arrangement: STM images would reveal these lamellae, where the long axes of the this compound molecules are aligned. The aliphatic chains typically appear as darker regions in the image, while more electronically prominent features appear brighter.
Visualization of Double Bonds: The carbon-carbon double bonds within the chains introduce a point of increased electron density and a slight structural variation. In STM images of similar long-chain alkenes, these double bonds have been observed as distinct bright protrusions within the molecular rows, allowing for their direct localization within the self-assembled monolayer. acs.orgnih.gov This capability would enable the differentiation of isomers based on the position of the double bonds along the 35-carbon chain. The STM could potentially distinguish between isomers like 9,16-pentatriacontadiene and 8,14-hentriacontadiene by the spacing of these bright features.
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. jhu.eduthermofisher.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.
Research Findings: For this compound, XPS would primarily detect carbon and hydrogen (though hydrogen is not directly detected, its presence is inferred from the carbon signals). The high-resolution C 1s spectrum is particularly informative.
Elemental Composition: A survey scan would confirm the material is a hydrocarbon by the overwhelming presence of a carbon signal and the absence of other elements like oxygen or nitrogen.
Chemical State Analysis: The C 1s envelope can be deconvoluted to distinguish between carbon atoms in different chemical environments. The carbon atoms in the long aliphatic chain (-CH₂- and -CH₃) are sp³-hybridized, while the carbons involved in the double bonds (=CH-) are sp²-hybridized. These two states have slightly different C 1s binding energies. jhu.educardiff.ac.uk The sp² carbon peak typically appears at a slightly lower binding energy (around 284.0-284.5 eV) and often has an asymmetric shape, while the sp³ peak is more symmetric and appears at a slightly higher binding energy (around 284.8-285.0 eV). thermofisher.comcardiff.ac.ukchalmers.se By analyzing the areas of these fitted peaks, XPS can provide a quantitative ratio of sp²/sp³ carbon atoms, which can be correlated with the known structure of the diene.
| Carbon Hybridization | Chemical Group | Expected Binding Energy (eV) | Comments |
|---|---|---|---|
| sp² | C=C | ~284.0 - 284.5 | Peak is often asymmetric. Its intensity corresponds to the four carbons in the two double bonds. cardiff.ac.uk |
| sp³ | C-C / C-H | ~284.8 - 285.0 | Dominant, symmetric peak corresponding to the 31 carbons in the aliphatic chain. thermofisher.comcardiff.ac.uk |
Computational and Theoretical Chemistry Studies of Pentatriacontadiene
In Silico Prediction of Biosynthetic Pathways and Metabolite Structures
Computational and theoretical chemistry studies provide powerful tools for predicting the biosynthetic pathways and potential metabolites of complex organic molecules, offering insights that can guide experimental research. While specific in silico studies focusing exclusively on pentatriacontadiene are not extensively documented in publicly available research, the general principles and computational models developed for other long-chain hydrocarbons, particularly alkenes, allow for the formulation of predicted pathways and metabolite structures for this compound. These predictions are typically derived from genome mining, homology modeling of enzymes, and quantum chemical calculations to determine reaction feasibilities.
Predicted Biosynthetic Pathways
In silico analyses of microbial and plant genomes, coupled with metabolic modeling, suggest that the biosynthesis of very-long-chain alkenes like this compound likely proceeds through modifications of fatty acid metabolism. Two primary pathways are computationally predicted for the formation of long-chain alkenes.
The first, and more commonly predicted pathway, involves the decarboxylation of very-long-chain fatty acids . Computational models, including those based on enzyme homology and function prediction, identify cytochrome P450 enzymes of the CYP152 family (peroxygenases) as key catalysts in this process. pnas.orgnih.gov These models simulate the interaction of a fatty acid substrate with the enzyme's active site to predict the likelihood of decarboxylation versus the more common hydroxylation reaction. pnas.org For the synthesis of a C35 diene, a C36 dienoic fatty acid precursor would be required.
The second predicted pathway involves a head-to-head condensation of fatty acyl thioesters (acyl-CoA or acyl-ACP) . This mechanism is analogous to the initial steps of fatty acid synthesis. Computational tools can identify gene clusters encoding for enzymes with homology to β-ketoacyl-ACP synthase III (FabH), which are proposed to catalyze a decarboxylative Claisen condensation. nih.govresearchgate.net Such in silico analyses suggest that two fatty acyl-CoAs would condense to form a β-keto intermediate, which is subsequently reduced, dehydrated, and further reduced to yield the hydrocarbon chain.
Below is a data table outlining a hypothetical biosynthetic pathway for this compound as might be predicted using in silico modeling tools.
| Step | Predicted Precursor(s) | Predicted Enzyme Class (based on homology) | Predicted Intermediate(s) | Predicted Product |
| 1 | Hexadecanoyl-CoA, Octadecenoyl-CoA | Fatty Acid Elongase System | Very-long-chain fatty acyl-CoAs (e.g., C36 dienoic acyl-CoA) | C36 dienoic fatty acid |
| 2 | C36 dienoic fatty acid | Cytochrome P450 (CYP152 family) / Decarboxylase | Carboxy radical intermediate | This compound |
This table represents a hypothetical pathway for this compound based on in silico models for general long-chain alkene biosynthesis.
Prediction of Metabolite Structures
Computational tools for metabolite prediction, such as BioTransformer or similar platforms, utilize a combination of knowledge-based rules and machine learning algorithms to predict the metabolic fate of a given compound. nih.govbiotransformer.ca For a large, unsaturated hydrocarbon like this compound, in silico models would primarily predict oxidative transformations, as these are common metabolic routes for xenobiotics and endogenous lipids.
The prediction algorithms would identify the double bonds and allylic positions as likely sites of initial enzymatic attack, primarily by cytochrome P450 monooxygenases. The predicted metabolites would therefore include epoxides, allylic alcohols, and diols. Further metabolism might involve conjugation reactions, although these are less commonly predicted for very-long-chain hydrocarbons in the absence of functional groups introduced by oxidation.
The following table details the likely primary metabolites of this compound as would be predicted by computational systems.
| Predicted Metabolic Reaction | Enzyme Family (Computationally Inferred) | Potential Metabolite Structure(s) |
| Epoxidation | Cytochrome P450 Monooxygenases | This compound epoxide (at either double bond) |
| Allylic Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxythis compound (at positions adjacent to double bonds) |
| Dihydroxylation | Epoxide Hydrolases (acting on epoxide intermediate) | This compound diol |
This table outlines predicted metabolites of this compound based on common in silico prediction rules for hydrocarbon metabolism.
It is important to note that these in silico predictions represent theoretical possibilities. The actual biosynthetic pathways and metabolites in a specific organism are dependent on the presence and expression of the necessary enzymatic machinery. Experimental validation is required to confirm these computational hypotheses.
Ecological and Biological Research Applications of Pentatriacontadiene Non Clinical Focus
Role in Insect Chemical Communication and Pheromone Systems
Cuticular hydrocarbons, including dienes like Pentatriacontadiene, are primarily known for their function in preventing desiccation. However, they have evolved a secondary and vital role as information-rich signaling molecules. scienceopen.comnih.gov These non-volatile or semi-volatile compounds are typically detected at close range or upon contact, providing crucial information about an individual's species, sex, age, and reproductive status. nih.govfrontiersin.org The specificity of these chemical messages is encoded in the unique blend of dozens or even hundreds of different CHCs, where the presence, absence, or relative abundance of specific components, such as a particular isomer of this compound, can convey a distinct message. nih.govuark.edu
The precise composition of an insect's CHC profile serves as a chemical signature, enabling individuals to identify suitable mates and initiate complex courtship rituals.
The blend of cuticular hydrocarbons is often highly species-specific, acting as a reliable indicator for mate recognition and preventing interspecific mating attempts. nih.govuark.edu Dienes and other unsaturated hydrocarbons are frequently key components in creating this species-specific signature. For example, in various species of Drosophila, distinct dienes are produced by females and act as aphrodisiacs for conspecific males, while repelling males of other species. nih.govcdnsciencepub.com The unique positions of the double bonds in a diene like this compound would contribute to the creation of a unique chemical profile that allows for clear species identification in a complex olfactory environment. Research has shown that even closely related, sympatric species can be distinguished by subtle differences in their CHC profiles, highlighting the role of these compounds in maintaining species boundaries. mdpi.com
In many insect species, the CHC profile is sexually dimorphic, with certain compounds being produced exclusively or in significantly higher quantities by one sex. nih.govfrontiersin.org These sex-specific hydrocarbons often function as potent close-range sex pheromones. For instance, females of many species produce long-chain alkenes and dienes to signal their presence and receptivity to males. nih.gov In the longhorned beetle Tetropium fuscum, specific methyl-branched alkanes are female-dominant and act as contact sex pheromones. oup.com Similarly, in the olive fruit fly, Dasineura oleae, the cuticular hydrocarbon profile differs significantly between sexes and changes with age and mating status, indicating a dynamic signaling system. nih.gov It is plausible that in species where it is present, this compound could be a female-produced signal that induces courtship behavior in males upon contact.
Table 1: Examples of Sex-Specific Cuticular Hydrocarbons in Insects
| Species | Compound Class | Primary Function |
|---|---|---|
| Drosophila melanogaster | 7,11-Heptacosadiene | Female-specific aphrodisiac |
| Musca domestica (Housefly) | (Z)-9-Tricosene | Female-produced male attractant |
| Tetropium fuscum | (S)-11-methyl-heptacosane | Female-dominant contact sex pheromone |
The amount of a specific CHC, in addition to its mere presence, can convey critical information and elicit different behavioral responses. Quantitative differences in CHC profiles can signal an individual's age, social status, or reproductive maturity. researchgate.netuefs.brnih.gov For example, the relative abundance of certain hydrocarbons can change as an insect matures, signaling its readiness to mate. nih.gov Studies in Drosophila suzukii have shown that disrupting the natural ratios of specific C23 linear alkanes and alkenes on a female's cuticle interferes with courtship and mating, demonstrating that the quantitative balance of the CHC blend is crucial for successful mate recognition. nih.govresearchgate.net Therefore, variations in the quantity of this compound within a species' CHC profile could signal subtle but important information to a potential mate, influencing their decision to initiate courtship.
Beyond mate attraction, CHCs mediate a range of other social interactions. Within a species, these chemical cues are involved in nestmate recognition in social insects, where a colony-specific odor profile allows for the identification of intruders. uefs.brnih.gov They can also act as anti-aphrodisiacs. In some Drosophila species, certain male-produced hydrocarbons are transferred to the female during mating, signaling to other males that she is no longer receptive. nih.gov
Interspecifically, the species-specific nature of CHC profiles generally serves to prevent costly mating attempts between different species. cdnsciencepub.com The divergence in these chemical signals is a key factor in maintaining reproductive barriers.
Divergence in CHC profiles can be a direct driver of reproductive isolation and, ultimately, speciation. nih.gov As populations of a species become geographically or ecologically separated, their CHC profiles may diverge due to different selective pressures. scienceopen.com This can lead to premating isolation, where individuals from the two populations no longer recognize each other as potential mates due to their different chemical signals. uark.edumdpi.com For example, studies on Rhagoletis fruit flies, a model system for sympatric speciation, suggest that variation in CHC profiles may contribute to the premating isolation observed between host races. uark.edu The evolution of novel dienes or shifts in the relative abundance of existing ones, such as this compound, could therefore be a critical step in the formation of new species by creating a barrier to gene flow. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-9-Tricosene |
| 7-Tricosene |
| 7,11-Heptacosadiene |
| (S)-11-methyl-heptacosane |
| n-Pentacosane |
| 9-methylpentacosane |
Mechanisms of Insect Mate Recognition and Courtship Behavior
Contributions to Social Immunity and Disease Ecology in Social Insects
This compound, as a component of the complex blend of cuticular hydrocarbons (CHCs) in social insects, plays a significant role in the colony's collective defense against diseases, a phenomenon known as social immunity. These long-chain unsaturated hydrocarbons are integral to the chemical communication systems that underpin many aspects of social insect biology, including the crucial task of disease management.
Chemical Cues in the Detection of Pathogen-Infected Individuals
In the intricate societies of insects, the early detection of diseased individuals is paramount to preventing epidemic outbreaks within the dense colony population. Emerging research indicates that subtle changes in the cuticular hydrocarbon profiles of infected nestmates serve as critical chemical cues, or "sickness signals," that alert healthy individuals to the presence of a threat.
The detection of these chemical cues is a fundamental aspect of the colony's ability to engage in prophylactic behaviors. The sensitivity of social insects to these subtle changes in CHC profiles highlights the co-evolutionary arms race between hosts and pathogens, where the host's ability to detect infection via chemical signals is a critical defense mechanism.
Modulation of Colony-Level Disease Defense Mechanisms (e.g., Destructive Disinfection)
Upon the detection of pathogen-induced chemical cues, social insect colonies can deploy a range of sophisticated, colony-level defense mechanisms. One of the most striking examples is the behavior of "destructive disinfection" observed in Lasius neglectus ants in response to pupae infected with Metarhizium brunneum.
Once worker ants detect the altered CHC profile of an infected pupa—a profile that includes this compound—they initiate a multi-step, targeted response. The workers will first remove the cocoon of the infected pupa. Following this, they perforate the pupal cuticle and apply their antimicrobial venom. This direct application of venom into the host's body prevents the pathogen from replicating and ultimately sporulating, which would otherwise lead to the widespread transmission of the fungus throughout the colony.
This sacrificial behavior, where an infected individual is eliminated for the greater good of the colony, is a powerful illustration of social immunity. The precision of this response is entirely dependent on the accurate detection of the chemical "sickness cues" from the infected pupa's cuticle. Therefore, this compound, as a component of this changing chemical signature, is integral to the modulation of this drastic, yet highly effective, colony-level disease defense strategy.
Integration into Ecoimmunological Frameworks
The role of this compound and other cuticular hydrocarbons in the social immunity of insects can be understood within the broader context of ecoimmunology. This field of study examines how host immune defenses are shaped by ecological and evolutionary pressures. In social insects, the immune system is not limited to the physiological responses of individuals but extends to the collective behaviors of the colony.
The use of CHCs like this compound as public information about the health status of individuals is a key component of this "social immune system." From an ecoimmunological perspective, this chemical communication is a cost-effective first line of defense. It allows the colony to mitigate the threat of disease without every individual needing to mount a costly physiological immune response. The energy that would be expended on individual immunity can instead be allocated to other vital colony functions such as foraging and reproduction.
Furthermore, the specificity of the chemical cues allows for a targeted response, as seen in the destructive disinfection behavior. This prevents the unnecessary sacrifice of healthy colony members and focuses the defense on the source of the infection. The evolution of such a sophisticated chemical signaling system, which relies on compounds like this compound, is a testament to the strong selective pressures that pathogens exert on social insect colonies. The integration of chemical ecology with immunology provides a powerful framework for understanding the complex and multi-layered defense strategies of these highly successful organisms.
Chemotaxonomical and Phylogeographic Marker Applications
The species-specific nature of cuticular hydrocarbon profiles has made them a valuable tool in the fields of chemotaxonomy and phylogeography. Variations in the presence and relative abundance of specific CHCs, including this compound, can be used to differentiate between closely related species and to study the genetic structure of populations over geographical space.
Species Delimitation in Cryptic Species Complexes
Cryptic species are morphologically identical but genetically distinct species. The identification of such species is a significant challenge in taxonomy and conservation biology. Cuticular hydrocarbons have emerged as a powerful tool for delimiting species within these complexes, as the chemical profiles are often more divergent than morphological traits.
While direct studies pinpointing this compound as the sole marker for a cryptic species complex are not yet prevalent, the principle is well-established with other CHCs. For example, studies on various insect groups, such as parasitic wasps and fruit flies, have demonstrated that distinct lineages within a cryptic species complex possess unique CHC profiles. The variation in the length and saturation of hydrocarbon chains, including the presence or absence of specific dienes like this compound, can serve as reliable diagnostic characters. The specificity of the enzymes involved in hydrocarbon biosynthesis is under genetic control, and thus, differences in CHC profiles reflect underlying genetic divergence. Future research focusing on the CHC profiles of cryptic species complexes is likely to reveal the utility of this compound as a key chemotaxonomic marker in a wider range of insect taxa.
Population Differentiation and Geographical Variation Studies
Just as CHC profiles can vary between species, they can also exhibit subtle but significant differences between geographically separated populations of the same species. These variations can arise due to genetic drift, local adaptation to different environmental conditions (e.g., temperature and humidity), and variations in diet.
Studies on a variety of insect species have shown that the relative abundance of certain CHCs, including long-chain alkenes, can vary clinally with latitude or altitude. For instance, in the pollinating fig wasp Ceratosolen gravelyi, the related compound 17-Pentatriacontene (an isomer of this compound) was found to be a notable contributor to the differences in CHC profiles between sexes and showed seasonal variations. Such variations are indicative of the role these compounds play in adaptation to local environmental conditions and in maintaining reproductive isolation between populations.
The analysis of geographic variation in the abundance of this compound and other CHCs can, therefore, provide insights into the population structure and evolutionary history of a species. By correlating chemical variation with geographic distance and environmental variables, researchers can infer patterns of gene flow and identify barriers to dispersal, contributing to a more comprehensive understanding of the phylogeography of the species.
Correlation with Ovarian Activity and Reproductive Status in Social Insects
The chemical profiles on the cuticle of social insects, particularly cuticular hydrocarbons (CHCs), play a pivotal role in signaling reproductive status. annzool.netresearchgate.net These compounds form a complex language that helps maintain the social structure and reproductive division of labor within a colony. Among these, alkenes—a class of unsaturated hydrocarbons that includes this compound—are strongly implicated as honest indicators of an individual's fertility. annzool.net
Research across various species of wasps, bees, and ants has consistently demonstrated a distinct difference in the CHC profiles of reproductive individuals (queens) compared to non-reproductive individuals (workers). annzool.net This chemical distinction is not merely a passive byproduct of physiology but an active signaling system. Workers can detect these differences and use them to assess the queen's fertility, which in turn influences their own behavior and reproductive choices. annzool.net
The principle remains that reproductively active females, with developed ovaries, exhibit a different blend of cuticular hydrocarbons than their non-reproductive nestmates. This chemical signature of fertility is crucial for the stability of the colony, preventing reproductive conflict and ensuring that the colony's resources are directed towards raising the offspring of the most fertile individuals. annzool.net The production of these fertility-linked hydrocarbons is thought to be physiologically tied to the hormones that regulate ovarian development, thus ensuring the honesty of the signal. annzool.net
Although a specific data table for this compound cannot be generated due to the lack of targeted research, the table below illustrates a generalized representation of how CHC profiles, particularly alkenes, differ between reproductive and non-reproductive castes in social insects, based on the broader findings in the field.
Table 1: Generalized Cuticular Hydrocarbon (CHC) Profile Differences in Social Insects
| Caste | Reproductive Status | Ovarian Activity | Typical Alkene Abundance |
| Queen | Reproductive | High | Significantly Higher |
| Worker | Non-Reproductive | Low / Inactive | Significantly Lower |
This table reflects the widely observed pattern that queens, as the primary reproductives, have a higher abundance of certain alkenes on their cuticle, which serves as a chemical indicator of their high ovarian activity and reproductive value to the colony.
Advanced Analytical Methodologies for Detection and Quantification of Pentatriacontadiene in Complex Biological Mixtures
High-Resolution Chromatographic Separation Techniques
At the forefront of analyzing complex hydrocarbon profiles is the use of high-resolution chromatography. These methods are essential for physically separating individual compounds from the mixture before they are introduced to a detector. The quality of the chromatographic separation is paramount for the successful identification and quantification of target analytes like pentatriacontadiene.
Two-Dimensional Gas Chromatography (GC×GC) with Mass Spectrometry
Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful leap forward from conventional one-dimensional GC. This technique utilizes two columns with different stationary phase properties, connected in series via a modulator. sepsolve.com The first, a longer, standard column, performs an initial separation, typically based on volatility. The modulator then traps small, sequential fractions of the eluent from the first column and rapidly re-injects them onto a second, shorter, and narrower column for a second, very fast separation based on a different property, such as polarity. sepsolve.com
This "two-dimensional" separation provides a significant increase in peak capacity, allowing for the resolution of compounds that would otherwise overlap in a single-column separation. sepsolve.comnih.gov When coupled with a mass spectrometer (MS), particularly a high-speed time-of-flight (TOFMS) detector, GC×GC-MS can generate highly detailed, structured chromatograms where compounds of a similar class (e.g., n-alkanes, alkenes, methyl-branched alkanes) group together in distinct regions of the contour plot. pensoft.netresearchgate.net This is invaluable for analyzing insect cuticular hydrocarbons, which can include a complex blend of n-alkanes, alkenes like this compound, and various branched alkanes. pensoft.netnih.gov Research on the Natal fruit fly (Ceratitis rosa), for instance, successfully used GC×GC-MS to characterize its complex cuticular hydrocarbon profile, which included hydrocarbons with carbon backbones ranging from C14 to C37. pensoft.net
Table 1: Typical GC×GC-MS Parameters for Insect Cuticular Hydrocarbon Analysis
| Parameter | First Dimension Column | Second Dimension Column | Modulator | Detector |
|---|---|---|---|---|
| Type | Non-polar (e.g., DB-5) | Mid-polar or Polar (e.g., BPX-50) | Thermal (e.g., cryogenic) | Time-of-Flight MS (TOFMS) |
| Length | 30–60 m | 1–5 m | - | - |
| Inner Diameter | 0.25 mm | 0.10–0.25 mm | - | - |
| Film Thickness | 0.25 µm | 0.10–0.25 µm | - | - |
| Carrier Gas | Helium | Helium | - | - |
| Temperature Program | Initial hold, then ramp (e.g., 5°C/min) to a final high temperature (e.g., 320°C) | Typically offset 5-10°C higher than the primary oven | - | - |
This table summarizes common parameters used in GC×GC-MS setups for analyzing complex biological hydrocarbons, based on findings from multiple studies. pensoft.netnih.gov
Optimized Gas Chromatography for Complex Hydrocarbon Profiles
While GC×GC offers superior separation, conventional one-dimensional GC-MS remains a workhorse in many laboratories and can be highly effective when properly optimized. Optimization is critical for handling the challenges posed by complex hydrocarbon mixtures. gcms.cz Key areas of optimization include:
Column Selection: Using long capillary columns (e.g., 60 m) with appropriate stationary phases (like BPX5) enhances the separation of isomers. copernicus.org
Temperature Programming: A slow, carefully controlled temperature ramp is crucial for resolving compounds with close boiling points.
Injection Technique: Splitless or on-column injection techniques are often required for trace-level analysis. However, large volume injections can degrade peak shape. gcms.cz The use of a retention gap , which is a short piece of uncoated, deactivated fused silica (B1680970) tubing placed before the analytical column, can mitigate this issue by helping to focus the analyte band before it enters the column, resulting in sharper peaks. gcms.cz
Guard Columns: A guard column, which is functionally similar to a retention gap, can be used to protect the more expensive analytical column from non-volatile residues in the sample, thereby extending the column's lifespan. gcms.cz
These optimizations are crucial for generating high-quality chromatograms where minor components, such as specific isomers of this compound, can be reliably detected and quantified. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
In some cases, the goal is not just to detect a compound but to isolate a pure quantity of it for further structural elucidation (e.g., by NMR) or for use in bioassays. Preparative High-Performance Liquid Chromatography (prep-HPLC) is the primary technique for this purpose. slintec.lknih.gov Unlike analytical HPLC, which focuses on quantification, prep-HPLC is designed for high sample loadability to purify milligram to gram quantities of a target compound. slintec.lkardena.com
For non-polar compounds like this compound, reversed-phase HPLC is a common mode. nih.gov The complex biological extract is first separated into fractions by prep-HPLC. These fractions, now simplified, can be collected and then analyzed by other methods like GC-MS to confirm the presence and purity of the isolated compound. chromatographyonline.com For instance, a complex mixture of diterpenes from a plant resin was successfully separated using semi-preparative HPLC, demonstrating the technique's utility for isolating specific terpenoids from a complex matrix. embrapa.br This approach allows for the unambiguous identification of compounds that are difficult to resolve by GC alone.
Advanced Hyphenated Analytical Techniques (e.g., GC-MS/MS, GC-TOFMS)
Hyphenated techniques, which couple a separation method with a detection method, are the standard for analyzing complex mixtures. technologynetworks.com Beyond standard GC-MS, more advanced configurations offer enhanced selectivity and sensitivity.
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS): As mentioned, TOFMS is an ideal detector for comprehensive GC×GC due to its high acquisition speed. mdpi.com It captures full mass spectra for all compounds, which is highly advantageous for untargeted analysis and biomarker discovery in metabolomics and the study of chemical profiles. nih.govleco.com This allows for retrospective data analysis without needing to re-run the sample.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique, often using a triple quadrupole mass spectrometer, provides an exceptional level of selectivity and sensitivity. researchgate.net It operates by selecting a specific precursor ion from a target analyte (like the molecular ion of this compound), fragmenting it, and then monitoring for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise from the matrix, allowing for highly accurate quantification of trace-level compounds even in the most complex biological samples. researchgate.net
Chemometric and Multivariate Statistical Analysis for Complex Chemical Profiles
The data generated by advanced chromatographic techniques, especially for complex biological samples, can be vast and difficult to interpret manually. A single GC×GC-MS run can detect thousands of peaks. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. ias.ac.in
Principal Component Analysis (PCA) for Data Reduction and Visualization
Principal Component Analysis (PCA) is a cornerstone of chemometrics and is widely used for the analysis of complex chemical profiles, such as those containing this compound and other cuticular hydrocarbons. nih.govrsc.org PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a large dataset while retaining most of the original variation. ias.ac.inresearchgate.net
In the context of hydrocarbon analysis, the relative abundance of each identified compound becomes a variable. PCA transforms these numerous correlated variables into a smaller set of uncorrelated variables called principal components (PCs). By plotting the first few PCs against each other (e.g., PC1 vs. PC2), a scores plot can be generated. This plot provides a visual representation of the data, where samples with similar chemical profiles cluster together, and dissimilar samples are separated in space. nih.govoriginlab.com
This approach has been successfully used in numerous studies of insect cuticular hydrocarbons to:
Visually distinguish between different species or populations. nih.govmdpi.com
Identify chemical differences related to caste, sex, or age within a species.
Detect outliers in a set of samples. eigenvector.com
However, studies also caution that the results of PCA can be sensitive to factors like sample size and the presence of minor compounds, which can have a disproportionate effect on the analysis. nih.govresearchgate.net Therefore, careful experimental design and data interpretation are essential.
Table 2: Mentioned Compound Names
| Compound Name | Chemical Class |
|---|---|
| This compound | Alkadiene |
| n-alkanes | Saturated Hydrocarbon |
| Alkenes | Unsaturated Hydrocarbon |
| Methyl-branched alkanes | Saturated Hydrocarbon |
| Diterpenes | Terpenoid |
| Terpenoids | Isoprenoid |
| 7-tricosene | Alkene |
| n-tricosane | Alkane |
| 7-pentacosene | Alkene |
| Heptacosadiene | Alkadiene |
| Nonacosadiene | Alkadiene |
| Heptacosene | Alkene |
| Nonacosene | Alkene |
| 2-Methyltriacontane | Branched Alkane |
| Pyridines | Nitrogen-containing heterocyclic |
| Anilines | Aromatic amine |
| Quinolines | Nitrogen-containing heterocyclic |
| Indoles | Nitrogen-containing heterocyclic |
| Acridines | Nitrogen-containing heterocyclic |
| Carbazoles | Nitrogen-containing heterocyclic |
| Methane | Alkane |
| Polyaromatic hydrocarbons (PAHs) | Aromatic Hydrocarbon |
| n-heptacosane | Alkane |
| n-nonacosane | Alkane |
| 3-methylnonacosane | Branched Alkane |
| n-triacontane | Alkane |
| n-hentriacontane | Alkane |
| Toluene | Aromatic Hydrocarbon |
| Sabinene | Monoterpene |
Discriminant Analysis (DA) for Group Separation and Classification
Discriminant Analysis (DA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In the context of chemical ecology, DA is a powerful tool for classifying individuals into groups based on their chemical profiles, such as the complex mixture of cuticular hydrocarbons.
DA has been effectively applied in studies involving this compound to distinguish between different groups of insects. For instance, in a study on the invasive garden ant, Lasius neglectus, a discriminant analysis of principal components was used to characterize the chemical profile differences between control pupae, pathogen-exposed pupae that were unpacked by workers, and pathogen-exposed pupae that remained in their cocoons. nih.govelifesciences.org The analysis revealed that the chemical profiles of unpacked pupae, which had higher relative abundances of compounds including this compound, were distinct from control pupae. nih.govista.ac.at This statistical separation supported the hypothesis that specific chemical cues, including changes in the abundance of this compound, are emitted by infected individuals, triggering a specific behavioral response from nestmates. elifesciences.org
Similarly, DA has been utilized to separate species within the Anastrepha fraterculus fruit fly complex based on their CHC profiles. pensoft.netiaea.org In these studies, various isomers of this compound, such as 7,18-pentatriacontadiene, 9,16-pentatriacontadiene, and 8,16-pentatriacontadiene, were identified as part of the species-specific hydrocarbon bouquet. pensoft.netiaea.org The discriminant analysis helped to identify which compounds, including these dienes, were potential taxonomic markers for delimiting the different morphotypes within the species complex. pensoft.net
The table below summarizes key compounds, including this compound, that have been identified as significant variables in discriminant analyses for group separation in insect studies.
Table 1: Compounds Identified as Important Discriminators in DA of CHC Profiles
| Species | Groups Compared | Key Discriminating Compounds (including this compound) | Research Focus |
|---|---|---|---|
| Lasius neglectus (Garden Ant) | Control pupae vs. Pathogen-exposed pupae (unpacked) | Tritriacontadiene (C33:2), Tritriacontene (C33:1), This compound (C35:2) , This compound + Pentatriacontene (C35:2 + C35:1) | Social immunity and disease detection nih.govelifesciences.orgista.ac.at |
Methodologies for Absolute and Relative Quantification (e.g., Internal Standard Methods)
To move beyond simple detection and comparison of profiles, accurate quantification of this compound is essential. Quantification can be either relative or absolute. Relative quantification determines the proportion of one compound relative to others in the mixture (e.g., as a percentage of the total blend), while absolute quantification determines the actual mass of the compound present in the sample. royalsocietypublishing.org
The most common and reliable method for absolute quantification in gas chromatography-mass spectrometry (GC-MS) analysis involves the use of an internal standard. royalsocietypublishing.orgfrontiersin.org An internal standard is a known amount of a compound, not naturally present in the sample, which is added to the extract before analysis. senasica.gob.mxiaea.org By comparing the peak area of the target analyte (e.g., this compound) to the peak area of the internal standard, the absolute quantity of the target can be calculated. This method corrects for variations in sample injection volume, solvent evaporation, and instrument response. frontiersin.org
Several different compounds have been employed as internal standards in studies quantifying cuticular hydrocarbon profiles containing this compound. For example, in studies on parasitic wasps and fruit flies, alkanes or their derivatives like n-tricosane, Octadecane (C18), and 1-Bromdecane have been used. oup.comfrontiersin.orgiaea.org In an analysis of bumblebee CHCs, n-C10 was used as an internal standard to determine the absolute amounts of compounds, including this compound, extracted from wax and cuticle surfaces. royalsocietypublishing.org The choice of internal standard is critical; it should be a compound that is chemically similar to the analytes of interest but has a retention time that does not overlap with any compounds in the sample.
Table 3: Internal Standards Used for Quantification of Profiles Containing this compound
| Species Studied | Internal Standard Used | Purpose | This compound Isomer(s) Mentioned |
|---|---|---|---|
| Leptopilina spp. (Parasitic Wasps) | Methyl decanoate, n-tricosane | Quantification of iridoids and CHCs. frontiersin.org | This compound , Pentatriaconta-9,19-diene frontiersin.org |
| Leptopilina heterotoma (Parasitic Wasp) | Octadecane (C18) | Quantification of antennal pheromone. oup.com | 9,19-This compound oup.com |
| Bombus terrestris (Bumblebee) | n-C10 | Absolute quantification of compounds from wax and cuticle surfaces. royalsocietypublishing.org | This compound royalsocietypublishing.org |
| Ceratitis rosa (Natal Fruit Fly) | 1-Bromdecane | Quantification of CHC profiles. senasica.gob.mx | This compound (C35:2) senasica.gob.mx |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Bromdecane |
| 7,18-Pentatriacontadiene |
| 8,16-Pentatriacontadiene |
| 9,16-Pentatriacontadiene |
| 9,19-Pentatriacontadiene |
| Methyl decanoate |
| n-C10 (Decane) |
| n-tricosane |
| Octadecane |
| Pentatriaconta-9,19-diene |
| This compound |
| Pentatriacontene |
| Tritriacontadiene |
Research on Pentatriacontadiene Derivatives and Analogues
Naturally Occurring Isomers and Homologues (e.g., Pentatriacontene, Tritriacontadiene)
Long-chain unsaturated hydrocarbons, including dienes and their homologues, are prevalent in nature, most notably as components of the waxy outer layer, or cuticle, of insects. cambridge.org This lipid layer is critical for preventing desiccation and also serves a secondary, vital role in chemical communication. cambridge.orgresearchgate.net These cuticular hydrocarbons (CHCs) function as contact pheromones, mediating intraspecific interactions such as species and mate recognition, and nestmate identification in social insects. cambridge.orgnih.gov
The chemical composition of CHCs is often species-specific and can include a complex mixture of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons like alkenes and alkadienes. researchgate.net The chain lengths of these compounds in insects typically range from C21 up to C40 and beyond. researchgate.net Homologues of pentatriacontadiene, such as tritriacontadiene (C33H64), and isomers with varying double bond positions are common constituents of these complex profiles. For instance, various isomers of tricosadiene (C23), pentacosadiene (C25), heptacosadiene (C27), and nonacosadiene (C29) have been identified in different insect species.
A notable monounsaturated homologue is 17-pentatriacontene (C35H70), an alkene identified in the petroleum ether extract of the brown seaweed Sargassum tenerrimum.
| Compound Class | Example Compound | Chemical Formula | Common Natural Source |
|---|---|---|---|
| Alkene (Homologue) | 17-Pentatriacontene | C35H70 | Seaweed (Sargassum tenerrimum) |
| Alkadiene (Homologue) | Tritriacontadiene | C33H64 | Insects (as cuticular hydrocarbon) |
| Alkadiene (Homologue) | Nonacosadiene | C29H56 | Insects (as cuticular hydrocarbon) |
| Alkadiene (Homologue) | Heptacosadiene | C27H52 | Insects (as cuticular hydrocarbon) |
Synthesis and Characterization of Synthetic Analogues for Research Purposes
The synthesis of specific long-chain dienes like this compound and its analogues is essential for confirming the structure of naturally occurring compounds and for performing detailed biological assays. researchgate.net Due to the low natural abundance of these molecules, laboratory synthesis is often the only way to obtain the pure substances required for research. Several modern organic synthesis methods are employed to construct these long-chain molecules with precise control over the location and stereochemistry of the double bonds.
Key Synthetic Methods:
Olefin Metathesis : This powerful reaction has become a prominent method for synthesizing unsaturated insect pheromones and related long-chain hydrocarbons. mtak.hu Cross-metathesis (CM) using well-defined ruthenium-based catalysts (e.g., Grubbs catalysts) allows for the efficient and stereoselective formation of C=C double bonds. nih.govchemhub.comresearchgate.net This technique is particularly advantageous for creating Z-olefins (cis), which are common in insect pheromones but can be challenging to synthesize via other methods. nih.gov
Wittig Reaction : The Wittig reaction is a classic and widely used method for alkene synthesis, where an aldehyde or ketone reacts with a phosphorus ylide (Wittig reagent) to form a C=C bond. byjus.comlumenlearning.comlibretexts.org This reaction is highly reliable for converting carbonyl compounds into alkenes with a precisely fixed double bond position, making it invaluable for the synthesis of long-chain diene pheromones and their analogues. mdpi.com
Cross-Coupling Reactions : Various metal-catalyzed cross-coupling reactions are utilized to construct the carbon skeleton of long-chain dienes. Iron-catalyzed cross-coupling, for example, can efficiently form alkyl-alkenyl linkages by reacting a Grignard reagent with a dienyl phosphate or bromide, offering an eco-friendly and scalable route. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are also employed to stereoselectively create 1,3-diene systems. organic-chemistry.orgmdpi.com
Characterization : Once synthesized, the precise structure of these analogues must be confirmed. The primary techniques for characterization include:
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity, molecular weight, and fragmentation patterns of the compound. Determining the exact position of double bonds often requires derivatization, such as with dimethyl disulfide (DMDS), which forms adducts that produce diagnostic ions in the mass spectrum. sciengine.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the exact molecular structure, including the connectivity of atoms and the stereochemistry (E/Z or trans/cis) of the double bonds.
Structure-Activity Relationship (SAR) Studies for Defined Biological Responses
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a cuticular hydrocarbon or pheromone relates to its biological function, particularly in insect chemical communication. These studies involve synthesizing a series of analogues where specific structural features—such as chain length, the number of double bonds, their position, and their geometry—are systematically varied. The biological response to these synthetic analogues is then measured to determine which structural elements are critical for activity.
Research has consistently shown that insect chemical communication systems are highly specific. Minor changes in the structure of a diene can lead to a significant or complete loss of biological activity. researchgate.net
Key Structural Determinants of Activity:
Double Bond Position : The location of the double bonds along the carbon chain is of paramount importance. researchgate.net Insects possess receptors that are finely tuned to specific isomers. Bioassays demonstrate that shifting a double bond by even one carbon position can drastically reduce or eliminate the behavioral response of the receiving insect. nih.gov
Stereochemistry (E/Z Configuration) : The geometric configuration of the double bonds (E/Z or trans/cis) is another critical factor. Many insect pheromones are active only in a specific isomeric form, or as a precise ratio of isomers. For example, a compound with a Z,E-diene configuration may be highly active, while the corresponding E,E, Z,Z, or E,Z isomers are inactive. nih.gov
Chain Length : While insects can sometimes be less sensitive to minor changes in chain length compared to double bond position, it remains an important factor for recognition. nih.gov Significant deviation from the natural chain length of a pheromone typically results in a loss of activity.
Functional Groups and Branching : The presence, type, and position of methyl branches or functional groups (like alcohols, aldehydes, or acetates) also play a key role in defining the biological signal. researchgate.netresearchgate.net Unsaturated hydrocarbons (alkenes and dienes) are generally considered more likely to be involved in communication than saturated n-alkanes. researchgate.net
| Structural Modification | General Effect on Biological Response (e.g., Pheromonal Activity) |
|---|---|
| Alteration of double bond position | High impact; often leads to significant or complete loss of activity. |
| Change in double bond stereochemistry (e.g., Z to E) | High impact; can render the compound inactive or, in some cases, inhibitory. |
| Variation in carbon chain length | Moderate to high impact; activity generally decreases as chain length deviates from the natural compound. |
| Removal of a double bond (diene to alkene) | High impact; typically results in a major loss of specific signaling function. |
These SAR studies underscore that the biological activity of long-chain dienes is not merely a result of their general physical properties but is dictated by a precise molecular structure that is recognized by specific receptor systems in insects.
Future Research Directions and Emerging Academic Applications
Elucidation of Undiscovered Biosynthetic Enzymes and Novel Pathways
While the general pathway for insect hydrocarbon biosynthesis is understood, involving fatty acid synthases (FAS), elongases, desaturases, and fatty acyl-CoA reductases (FAR), culminating in the conversion of very long-chain fatty aldehydes to hydrocarbons by cytochrome P450 enzymes of the CYP4G family, many specific enzymes remain uncharacterized. pnas.orgresearchgate.net Future research will likely focus on identifying the specific elongases and desaturases responsible for producing the C35 backbone of pentatriacontadiene and introducing the double bonds at specific positions. The discovery of novel enzymes or alternative biosynthetic routes in different insect orders or even other organisms cannot be ruled out. For instance, while insects utilize a P450-dependent oxidative decarbonylase, cyanobacteria employ a non-heme di-iron decarbonylase, highlighting the potential for convergent evolution and the existence of undiscovered enzymatic mechanisms in other taxa. pnas.orgnih.gov
Development of Highly Efficient and Sustainable Synthetic Routes for Specific Diene Isomers
The chemical synthesis of long-chain dienes with precise stereochemistry and double bond geometry remains a significant challenge. Current methods for synthesizing long-chain monoenes and dienes often involve multiple steps and may lack high stereoselectivity. tandfonline.com Future research will aim to develop more efficient and sustainable synthetic strategies. Acyclic diene metathesis (ADMET) polymerization, followed by controlled degradation or tandem hydrogenation, is a promising approach for creating long-chain aliphatic polyesters and could be adapted for the synthesis of specific diene isomers. mdpi.comacs.orgnih.gov The development of novel catalysts will be key to achieving high yields and stereospecificity, which is crucial for producing biologically active isomers for ecological studies and potential pest management applications. researchgate.net
Application of Machine Learning and Artificial Intelligence in Chemical Ecology and Natural Product Discovery
The vast and complex datasets generated in chemical ecology and natural product discovery are well-suited for analysis by machine learning (ML) and artificial intelligence (AI). ML algorithms can be employed to predict the biological activity of novel compounds, identify patterns in complex chemical mixtures, and even predict the biosynthetic pathways for natural products like this compound. nih.gov For example, ML models can be trained on large datasets of known semiochemicals and their functions to predict the role of newly identified compounds. In the broader context of environmental science, machine learning is already being used to analyze chemical data for source tracking and to predict the impact of pollutants on biodiversity. researchgate.netnih.gov This approach could be adapted to understand the ecological context of this compound production and its role in community interactions.
Development of Advanced Sensing Technologies for Chemical Communication and Environmental Monitoring
The detection of semiochemicals like this compound in the environment is crucial for understanding insect communication and for developing monitoring tools. Traditional methods often rely on laboratory-based techniques such as gas chromatography-mass spectrometry. The development of advanced, field-deployable sensors and biosensors will enable real-time monitoring of insect populations and their chemical communication. frontiersin.org These technologies could be used to detect the presence of pests by sensing their specific pheromones or kairomones, providing an early warning system for farmers. Furthermore, understanding how anthropogenic pollutants interfere with insect chemical communication is a growing area of research where advanced sensing technologies will be invaluable. frontiersin.org
Exploration of Novel Ecological Roles in Underexplored Organismal Models
While much of the research on long-chain hydrocarbons has focused on well-studied insect models, there is a vast diversity of organisms whose chemical ecology remains unexplored. Future research should aim to investigate the presence and function of this compound and other hydrocarbons in these underexplored species. This could lead to the discovery of novel ecological roles and interactions. For instance, the role of cuticular hydrocarbons in symbiotic relationships, such as those between insects and their gut microbiota, is an emerging area of interest. nih.gov Investigating novel ecosystems and the organisms within them may reveal new functions for these ubiquitous compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
